3-(4-Methylphenyl)-3-buten-2-ol
CAS No.: 57132-22-6
Cat. No.: VC13905376
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57132-22-6 |
---|---|
Molecular Formula | C11H14O |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 3-(4-methylphenyl)but-3-en-2-ol |
Standard InChI | InChI=1S/C11H14O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h4-7,10,12H,2H2,1,3H3 |
Standard InChI Key | MGKKZONEWXOMKV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C(=C)C(C)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 3-(4-Methylphenyl)-3-buten-2-ol is C₁₁H₁₄O, yielding a molecular weight of 162.23 g/mol. This aligns with analogs such as 4-phenyl-3-buten-2-ol (C₁₀H₁₂O, 148.2 g/mol) and 3-Methyl-4-(3-methylphenyl)butan-2-ol (C₁₂H₁₈O, 178.27 g/mol) , highlighting the impact of substituent position on molecular mass.
Table 1: Comparative Molecular Data
Compound | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
3-(4-Methylphenyl)-3-buten-2-ol | C₁₁H₁₄O | 162.23 |
4-Phenyl-3-buten-2-ol | C₁₀H₁₂O | 148.20 |
3-Methyl-4-(3-methylphenyl)butan-2-ol | C₁₂H₁₈O | 178.27 |
Stereochemical Considerations
The compound features a double bond at the 3-position of the butenol chain, introducing geometric isomerism (E/Z). Computational models of similar systems, such as (3E)-3-Methyl-4-phenyl-3-buten-2-one , suggest that steric interactions between the 4-methylphenyl group and adjacent substituents favor the E-isomer.
Synthesis and Manufacturing
Friedel-Crafts Alkylation/Acylation
A plausible route involves Friedel-Crafts alkylation of toluene derivatives. For example, the synthesis of 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid via Friedel-Crafts acylation could be adapted by substituting itaconic anhydride with γ-butyrolactone derivatives. Catalytic systems using AlCl₃ or FeCl₃ in dichloromethane may facilitate this transformation.
Grignard Reagent-Based Approaches
Reacting 4-methylbenzaldehyde with vinylmagnesium bromide followed by oxidation could yield the target alcohol. This mirrors the preparation of 4-phenyl-3-buten-2-ol from cinnamaldehyde and magnesium methyl bromide .
Catalytic Hydrogenation
Selective hydrogenation of α,β-unsaturated ketones, such as (3E)-3-Methyl-4-phenyl-3-buten-2-one , using palladium or nickel catalysts, may provide access to the alcohol. This method offers control over stereochemistry but requires careful optimization to avoid over-reduction.
Physicochemical Properties
Thermal Stability and Phase Behavior
Based on analogs like 4-phenyl-3-buten-2-ol (boiling point: 269°C ), the compound likely exhibits a boiling point near 250–270°C at atmospheric pressure. Its melting point is projected to fall between 30–50°C, influenced by crystalline packing of the 4-methylphenyl group.
Solubility and Partitioning
The compound is expected to show limited water solubility (<1 g/L) due to its hydrophobic aryl group. In non-polar solvents (e.g., hexane, chloroform), solubility may exceed 50 g/L . The calculated logP (octanol-water partition coefficient) of 2.1–2.5 aligns with similar alcohols , suggesting moderate lipophilicity.
Reactivity and Functionalization
Oxidation Pathways
The secondary alcohol group is susceptible to oxidation, potentially forming 3-(4-Methylphenyl)-3-buten-2-one. This reactivity is critical in fragrance chemistry, where ketones like 4-phenyl-3-buten-2-one contribute to floral notes .
Conjugate Addition Reactions
The α,β-unsaturated system enables Michael additions. For instance, thiols or amines could add to the double bond, as demonstrated in rhodium-catalyzed allylations of phenols .
Applications and Industrial Relevance
Fragrance and Flavor Industry
Structural analogs like 4-phenyl-3-buten-2-ol are valued for their sweet, balsamic odors . The 4-methyl substituent in 3-(4-Methylphenyl)-3-buten-2-ol may enhance volatility, making it suitable for perfumery applications requiring top-to-middle note profiles.
Pharmaceutical Intermediates
The compound’s alcohol and olefin functionalities make it a potential intermediate for anti-inflammatory agents. Related structures, such as methyl-4-(4-methylphenyl)-4-oxobutanoate, show activity in suppressing cytokine production .
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